molecular formula C11H11ClN4O B5714143 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide

Cat. No. B5714143
M. Wt: 250.68 g/mol
InChI Key: AJDDWFGZTFEOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives, which have shown promising results in drug development and other areas of research.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as COX-2, which are involved in inflammatory pathways. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide have been studied extensively. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It also inhibits the growth of cancer cells and induces apoptosis. However, further research is needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in inhibiting the activity of enzymes involved in inflammatory pathways and inducing apoptosis in cancer cells. However, the synthesis method of the compound is complex and requires careful optimization of reaction conditions to achieve high yields. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.

Future Directions

There are several future directions for research on 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions between the compound and enzymes involved in inflammatory pathways or cancer cells. Another direction is to optimize the synthesis method of the compound to improve yields and reduce the complexity of the reaction. Additionally, further research is needed to determine the potential applications of the compound in other areas of research, such as material science or agriculture.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethylpyridin-1-ium-1-olate with hydrazine monohydrate followed by the condensation with ethyl chloroformate. The resulting product is then treated with ammonia to yield the final compound. The synthesis process is a multi-step reaction and requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of drug development. The compound has been found to exhibit inhibitory activity against several enzymes such as COX-2, which is a target for anti-inflammatory drugs. It has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-2-16-10(9(12)7-14-16)11(17)15-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDDWFGZTFEOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.